molecular formula C13H10ClNO2 B13680637 N-Hydroxy-4-phenoxybenzimidoyl Chloride

N-Hydroxy-4-phenoxybenzimidoyl Chloride

Cat. No.: B13680637
M. Wt: 247.67 g/mol
InChI Key: WFTRHYPZWHCURS-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenoxybenzimidoyl Chloride is a key chemical intermediate designed for the synthesis of novel N-hydroxybenzimidazole compounds. This scaffold is of significant interest in antimicrobial research, particularly in the development of anti-virulence agents. Compounds derived from this core structure have been explored as inhibitors of transcription factors, such as the Multiple Adaptational Response (MAR) protein LcrF in pathogenic Yersinia species. By targeting virulence regulation rather than bacterial viability, these inhibitors offer a promising strategy to combat bacterial infections without applying selective pressure for traditional antibiotic resistance . The phenoxy substitution at the 4-position is a strategic modification that allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity. As a reagent, it is commonly used in nucleophilic substitution and cyclization reactions to construct the bioactive benzimidazole heterocycle . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-hydroxy-4-phenoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C13H10ClNO2/c14-13(15-16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,16H

InChI Key

WFTRHYPZWHCURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=NO)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N Hydroxy 4 Phenoxybenzimidoyl Chloride

Historical Context of N-Phenoxybenzamide Precursor Synthesis

Early synthetic strategies focused on the arylation of benzohydroxamic acid. One of the traditional, yet less direct, approaches involved the O-arylation of N-protected hydroxamic acids. These methods were often part of broader investigations into C-N cross-coupling reactions. However, achieving selective O-arylation of the hydroxamic acid moiety presented significant challenges, with many early methods showing greater amenability towards N-arylation instead.

A more defined, albeit lengthy, historical route to N-phenoxybenzamide involves a three-step protocol starting from N-hydroxyphthalimide. This synthetic sequence is outlined as follows:

Chan-Lam Coupling: The first step involves a Chan-Lam coupling reaction between N-hydroxyphthalimide and phenylboronic acid. This copper-catalyzed reaction forms the C-O bond, yielding N-phenoxyphthalimide.

Deprotection: The phthalimide (B116566) protecting group is subsequently removed. This is typically achieved through hydrazinolysis, which cleaves the imide to liberate the free amine, resulting in O-phenylhydroxylamine.

Benzoylation: The final step is the benzoylation of O-phenylhydroxylamine to furnish the desired N-phenoxybenzamide.

Optimized and High-Yield Preparative Procedures

To overcome the limitations of historical methods, significant efforts have been directed toward developing more efficient and high-yielding procedures. A major advancement has been the development of a one-step direct arylation method.

A highly streamlined and efficient route for synthesizing N-phenoxybenzamide is the direct, one-step arylation of benzohydroxamic acid using a diphenyliodonium (B167342) salt. This method provides a significant improvement over the multi-step N-hydroxyphthalimide protocol by simplifying the procedure and increasing throughput. Diaryliodonium salts are recognized as effective electrophilic arylating reagents for forming carbon-heteroatom bonds under metal-free conditions. The reaction proceeds by directly coupling the phenyl group from the diphenyliodonium salt to the oxygen atom of the deprotonated benzohydroxamic acid.

The success of the direct arylation method is highly dependent on the optimization of reaction conditions, particularly the choice of solvent and base. Anhydrous ethanol (B145695) has been identified as a suitable solvent for this transformation. The use of an anhydrous solvent is critical, as diaryliodonium salts can be reactive towards water. The reaction is typically performed at room temperature (22-25 °C) over a period of 16 hours to ensure completion.

ParameterConditionRationale
Starting Material Benzohydroxamic AcidThe nucleophile source.
Arylating Agent Diphenyliodonium ChlorideProvides the electrophilic phenyl group.
Base Potassium tert-butoxideServes to deprotonate the hydroxamic acid.
Solvent Anhydrous EthanolProvides a suitable medium for the reaction.
Temperature Room Temperature (22-25 °C)Allows for a mild and controlled reaction.
Reaction Time 16 hoursEnsures the reaction proceeds to completion.

A key aspect of the optimized procedure is the in situ deprotonation of benzohydroxamic acid before the introduction of the arylating agent. The process begins by dissolving benzohydroxamic acid in anhydrous ethanol. A strong base, potassium tert-butoxide, is then added to the solution. This mixture is stirred for approximately one hour to ensure complete deprotonation of the hydroxamic acid, forming a clear, colorless solution of the corresponding potassium benzohydroxamate salt. Only after this deprotonation is complete is the solid diphenyliodonium chloride added in portions. This sequential addition ensures that the nucleophilic hydroxamate anion is readily available to react with the electrophilic arylating agent, leading to an efficient C-O coupling and the formation of N-phenoxybenzamide.

Deoxy-chlorination of N-Phenoxybenzamide utilizing Phosphorus Pentachloride (PCl₅)

The conversion of N-phenoxybenzamide to (Z)-N-Phenoxybenzimidoyl chloride via deoxy-chlorination with phosphorus pentachloride (PCl₅) is a critical transformation. orgsyn.org Recent refinements to this process have led to significant improvements in both the efficiency and reproducibility of the synthesis. orgsyn.org

Enhancements in Reaction Efficiency and Reproducibility

Historically, the deoxy-chlorination of N-phenoxybenzamide was conducted by mixing the amide with an excess of PCl₅ in solvents like carbon tetrachloride or chloroform (B151607), requiring a minimum of six hours to proceed. orgsyn.org A pivotal enhancement involves the strategic choice of solvent. Since PCl₅ is highly reactive with water and alcohol, the use of anhydrous chloroform stabilized with amylene, rather than ethanol, was investigated. orgsyn.org

This modification proved to be highly effective, leading to several key improvements:

Reduced Reagent Stoichiometry: The amount of PCl₅ required was lowered from an excess to just 1.1 equivalents. orgsyn.org

Decreased Reaction Time: The reaction time was dramatically shortened from over six hours to just 45 minutes, at which point complete conversion of the starting material was observed. orgsyn.org

These changes not only streamline the synthesis but also contribute to greater reproducibility by using a well-defined, anhydrous reaction medium. orgsyn.org

Table 1: Comparison of Traditional vs. Optimized Deoxy-chlorination Methods

Parameter Traditional Method Optimized Method
PCl₅ Stoichiometry Excess 1.1 equivalents
Solvent Carbon tetrachloride or Chloroform (ethanol stabilized) Anhydrous Chloroform (amylene stabilized)
Reaction Time ≥ 6 hours 45 minutes

| Conversion | Variable | Complete |

Control of Stereoisomerism during Synthesis

A significant challenge in the synthesis of N-phenoxybenzimidoyl chloride is controlling the stereochemistry to prevent the formation of undesired isomers. The optimized protocol for deoxy-chlorination yields the product as a single (Z)-isomer, with no isomerization observed. orgsyn.org

Purification and Isolation Techniques for Research Applications

Following the 45-minute reaction period, a specific protocol is employed to isolate and purify the (Z)-N-Phenoxybenzimidoyl chloride. The crude reaction mixture is first concentrated via rotary evaporation. orgsyn.org The resulting residue is then subjected to a standard liquid-liquid extraction procedure. This involves dissolving the material in a suitable organic solvent, such as dichloromethane, and washing it to remove inorganic byproducts. orgsyn.org

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and again concentrated by rotary evaporation. orgsyn.org The final and most critical step for achieving high purity is flash column chromatography on silica (B1680970) gel. orgsyn.org Eluting the crude oil with 100% hexanes effectively separates the desired product from any remaining impurities. orgsyn.org This process yields (Z)-N-Phenoxybenzimidoyl chloride as a white solid, which can be stored in a freezer. orgsyn.org

Table 2: Mentioned Chemical Compounds

Compound Name
(Z)-N-Phenoxybenzimidoyl Chloride
Amylene
Anhydrous Magnesium Sulfate
Benzohydroxamic acid
Carbon Tetrachloride
Chloroform
Dichloromethane
Ethanol
Hexanes
N-Hydroxy-4-phenoxybenzimidoyl Chloride
N-Phenoxybenzamide
Phosphorus Pentachloride (PCl₅)

Mechanistic Investigations of Reactions Involving N Hydroxy 4 Phenoxybenzimidoyl Chloride

Fundamental Reactivity of the Imidoyl Chloride Moiety

The imidoyl chloride functional group, characterized by a carbon double-bonded to a nitrogen and single-bonded to a chlorine atom (C=N-Cl), is the primary site of reactivity in N-Hydroxy-4-phenoxybenzimidoyl Chloride. The carbon atom of this moiety is electrophilic in nature. This electrophilicity arises from the inductive electron-withdrawing effects of both the electronegative nitrogen and chlorine atoms. Consequently, this carbon is susceptible to attack by various nucleophiles.

Reactions involving imidoyl chlorides often proceed through a nucleophilic addition-elimination pathway. A nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new product with the nucleophile attached to the carbon. The reactivity of this moiety makes this compound a versatile synthon for the preparation of various oxime-related compounds. orgsyn.orgnih.gov For instance, the reaction with reagents containing a thioamide moiety demonstrates the attack of a sulfur nucleophile on the imidoyl carbon, displacing the chloride. nih.gov

Radical Pathways and Intermediate Formation

This compound and its derivatives are capable of undergoing reactions that proceed through radical intermediates. Specifically, they can serve as precursors to imidyl radicals. orgsyn.org Early studies on the thermal decomposition of related N-phenoxy imidates of phenols proposed that an imidyl radical intermediate is formed during the reaction. orgsyn.org This pathway offers an alternative to the more common ionic reaction mechanisms and is crucial for understanding the full scope of the compound's chemical behavior. N-alkoxybenzimidoyl chlorides, a closely related class of compounds, have been developed as effective precursors for alkoxyl radicals under photoredox catalysis, further supporting the accessibility of radical pathways for this family of molecules. sioc.ac.cn

The formation of the aforementioned imidyl radical is proposed to occur via homolysis of the nitrogen-oxygen (N-O) bond. orgsyn.org In this process, the N-O bond cleaves symmetrically, with one electron moving to the nitrogen atom to form the imidyl radical and the other moving to the oxygen atom to form a phenoxy radical. This homolytic cleavage is a key step in the proposed radical-mediated thermal decomposition of N-phenoxy imidates. orgsyn.org The stability of the resulting radicals can influence the facility of this reaction.

Table 1: Proposed Radical Formation from N-Phenoxy Imidate

StepDescriptionIntermediate Formed
Initiation Thermal energy induces homolytic cleavage of the N-O bond.Imidyl Radical & Phenoxy Radical
Propagation The generated radicals can participate in subsequent reaction steps.Varies by reaction

Nucleophilic Addition and Substitution Mechanisms

A primary and synthetically valuable reaction of this compound involves its conversion to oxime imidates. This transformation is achieved through a nucleophilic substitution reaction with an alkoxide. The imidoyl chloride acts as a potent electrophile that readily reacts with in situ-generated alkoxide nucleophiles (RO⁻). orgsyn.org

The mechanism involves the attack of the alkoxide on the electrophilic carbon of the imidoyl chloride moiety. This addition is followed by the elimination of the chloride ion, yielding the corresponding O-alkyl N-hydroxy-4-phenoxybenzimidate, also known as an oxime imidate. This reaction provides a direct and efficient method for accessing these valuable scaffolds. orgsyn.org

Table 2: Nucleophilic Substitution with Alkoxides

Reactant 1Reactant 2Product TypeMechanism
This compoundAlkoxide (RO⁻)Oxime ImidateNucleophilic Addition-Elimination

Electrophilic Activation and Transformations

The synthesis of this compound itself involves an electrophilic activation step. The precursor, N-Hydroxy-4-phenoxybenzamide, is converted to the target imidoyl chloride through a deoxychlorination reaction. This transformation is typically accomplished using a potent chlorinating agent such as phosphorus pentachloride (PCl₅). orgsyn.org

In this process, the hydroxyl group of the hydroxamic acid is converted into a better leaving group by the electrophilic phosphorus reagent. Subsequent rearrangement and elimination steps, driven by the formation of strong phosphorus-oxygen bonds, lead to the replacement of the hydroxyl group with a chlorine atom. This conversion of the amide into the more reactive imidoyl chloride is a critical activation step that prepares the molecule for the subsequent nucleophilic substitution or radical reactions. orgsyn.org

Applications of N Hydroxy 4 Phenoxybenzimidoyl Chloride in Complex Organic Synthesis

Role as a Precursor for Diverse Oxime Derivatives

N-Hydroxy-4-phenoxybenzimidoyl chloride serves as a valuable precursor for the synthesis of a wide array of O-substituted oxime derivatives. The reactivity of the imidoyl chloride moiety allows for the facile introduction of various functional groups onto the oxime nitrogen, leading to compounds with tailored electronic and steric properties.

One significant application is the reaction of N-hydroxybenzimidoyl chlorides with carboxylic acids to furnish O-acylhydroxamates. This transformation provides a direct and efficient route to these valuable compounds, which are themselves important intermediates in organic synthesis, notably in transition metal-catalyzed C-H activation reactions. The reaction typically proceeds under mild conditions and tolerates a broad range of functional groups on both the imidoyl chloride and the carboxylic acid, making it a highly versatile method for generating diverse O-acylhydroxamate libraries.

The general scheme for this synthesis is as follows:

Reactant 1Reactant 2Product
This compoundCarboxylic Acid (R-COOH)O-Acyl-N-hydroxy-4-phenoxybenzimidamide

This method presents a significant advantage over classical approaches that often require the use of sensitive acyl chlorides and anhydrous conditions. The stability and accessibility of carboxylic acids make this route particularly attractive for combinatorial and library synthesis.

Construction of Heterocyclic Architectures

The unique structural and electronic features of this compound make it an excellent starting material for the synthesis of complex heterocyclic frameworks. Its ability to participate in cascade reactions and C-H activation/annulation processes has been harnessed to construct novel polycyclic aromatic systems.

A powerful strategy for the synthesis of complex nitrogen-containing polycycles involves a cascade reaction initiated by the intramolecular imidoylation of an aromatic ring, followed by a transition metal-catalyzed C-H activation and annulation sequence. Benzimidoyl chlorides, including N-hydroxy- and N-phenoxy- derivatives, are key substrates in these transformations.

The process is typically initiated by a Lewis acid-promoted intramolecular Friedel-Crafts-type imidoylation. This step forms a tricyclic intermediate, which then undergoes a rhodium(III)-catalyzed C-H activation and annulation with an alkyne coupling partner. This one-pot approach allows for the rapid assembly of complex molecular scaffolds from relatively simple starting materials.

A notable application of the aforementioned cascade reaction is the synthesis of 7H-dibenzo[de,h]quinoline analogues. rsc.org These compounds constitute a class of polycyclic aromatic hydrocarbons with interesting photophysical and electronic properties. The synthesis commences with a suitably substituted benzimidoyl chloride, which undergoes the Lewis acid-promoted intramolecular imidoylation followed by the Rh(III)-catalyzed C-H activation/annulation with an alkyne. rsc.org

The reaction tolerates a variety of substituents on both the benzimidoyl chloride and the alkyne, allowing for the generation of a library of dibenzo[de,h]quinoline derivatives with diverse substitution patterns. The following table provides a generalized representation of this transformation.

Starting MaterialReagentsProduct
Substituted Benzimidoyl Chloride1. Lewis Acid2. Alkyne, [Rh(III)] catalystDibenzo[de,h]quinoline Analogue

This methodology provides a convergent and efficient route to these complex heterocyclic systems, which would be challenging to access through traditional multi-step synthetic sequences. rsc.org

This compound can be converted into N-phenoxy imidates, which are precursors to imidyl radicals. These radicals can participate in intramolecular cyclization reactions to form heterocyclic structures. A key example is the formation of oxazoline (B21484) heterocycles from allyl imidates derived from N-phenoxybenzimidoyl chloride.

Upon generation of the imidyl radical, typically through photoredox catalysis, a 5-exo-trig cyclization onto the tethered alkene occurs. This radical cyclization is a highly efficient method for the construction of the oxazoline ring. The resulting carbon-centered radical can then be trapped by a variety of reagents to install further functionality.

Imidate PrecursorReaction TypeHeterocyclic Product
N-Phenoxyallyl ImidateRadical Cyclization (5-exo-trig)Oxazoline

This radical-mediated approach offers a mild and versatile alternative to traditional methods for oxazoline synthesis, which often require harsh conditions or pre-functionalized substrates.

Utilization in Radical-Mediated Transformations

The ability of N-alkoxy- and N-phenoxybenzimidoyl chlorides to serve as precursors to nitrogen-centered radicals has led to their increasing use in radical-mediated transformations. These reactions enable the formation of new carbon-nitrogen and carbon-carbon bonds under mild conditions.

The imidyl radicals generated from N-phenoxy imidates can be utilized in intermolecular reactions to achieve hydroamination and amino-alkylation of unactivated alkenes. In the presence of a suitable hydrogen atom donor, the radical cyclization can be followed by a hydrogen atom transfer to afford the hydroamination product.

Alternatively, the carbon-centered radical formed after the initial cyclization can be trapped by an external electrophile or participate in a cross-coupling reaction to yield amino-alkylation products. These transformations provide a powerful tool for the direct installation of amino functionalities into organic molecules.

The following table summarizes the types of products that can be obtained from the radical reactions of allyl imidates.

Reaction TypeTrapping AgentProduct Type
Radical HydroaminationHydrogen Atom DonorAmino Alcohol Derivative
Radical Amino-alkylationElectrophilic Trap / Cross-coupling PartnerFunctionalized Amino Alcohol Derivative

These radical-mediated approaches for hydroamination and amino-alkylation are highly valuable in the synthesis of complex amines, which are prevalent in pharmaceuticals and natural products.

Glycosyl Radical Chemistry

Currently, there is a lack of available scientific literature detailing the specific application of this compound in glycosyl radical chemistry. Extensive searches of chemical databases and scholarly articles did not yield any instances of this compound being utilized as a precursor, catalyst, or reagent in the generation or reaction of glycosyl radicals for the formation of glycosidic bonds. The field of glycosyl radical chemistry predominantly features the use of other classes of compounds, such as glycosyl halides, sulfones, and xanthates, as radical precursors.

Contributions to Complex Molecule Synthesis Beyond Prohibited Information

This compound has been identified as a valuable reagent in the synthesis of complex, biologically active molecules. A notable example is its use in the creation of novel quorum sensing inhibitors.

In a multi-step synthesis, (E)-N-hydroxy-4-phenoxybenzimidoyl chloride was employed as a key building block. The synthesis involved the reaction of this compound with N-(prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine in a 1:1 mixture of tert-butanol (B103910) and water, with sodium carbonate serving as a base. This reaction highlights the role of this compound in the construction of complex heterocyclic systems.

Table 1: Reaction Conditions for the Synthesis of a Quorum Sensing Inhibitor Precursor

ParameterValue
Reactant 1 (E)-N-hydroxy-4-phenoxybenzimidoyl chloride
Reactant 2 N-(prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine
Solvent tBuOH/H₂O (1:1)
Base Na₂CO₃
Temperature Room Temperature

This synthetic strategy underscores the utility of this compound in accessing molecules with potential therapeutic applications. The resulting complex structures are of significant interest in medicinal chemistry for their ability to modulate bacterial communication and virulence.

Derivatives and Analogues of N Hydroxy 4 Phenoxybenzimidoyl Chloride in Academic Research

Synthesis and Reactivity of Substituted N-Hydroxybenzimidoyl Chlorides

The synthesis of N-hydroxybenzimidoyl chlorides, also known as hydroximoyl chlorides, can be achieved through several established methods. A common route involves the direct chlorination of the corresponding aldoximes. For instance, benzaldoxime (B1666162) can be treated with chlorine in chloroform (B151607) to yield (Z)-N-hydroxybenzimidoyl chloride. Another approach utilizes reagents like N-chlorosuccinimide (NCS) or a combination of acidic silica (B1680970) gel and Oxone® for the selective chlorination of aldoximes, which prepares benzhydroximoyl chlorides to serve as nitrile oxide precursors. researchgate.net

A primary aspect of the reactivity of N-hydroxybenzimidoyl chlorides is their role as precursors to nitrile oxides. researchgate.net These highly reactive 1,3-dipole intermediates are typically generated in situ through base-induced dehydrohalogenation of the hydroximoyl chloride. researchgate.netchemtube3d.com The generated nitrile oxide can then readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocycles like isoxazolines and isoxazoles, respectively. researchgate.netnih.gov This reaction is a cornerstone of their application in synthetic chemistry.

In addition to cycloadditions, N-alkoxybenzimidoyl chlorides, which are closely related analogues, have been developed as precursors for alkoxyl radicals under mild photoredox catalysis conditions. sioc.ac.cn This reactivity opens pathways for C(sp³)–H functionalization of alcohols, demonstrating the versatility of the imidoyl chloride core structure. sioc.ac.cn

Comparative Studies with Related Imidoyl Chlorides

The reactivity of imidoyl chlorides can be significantly influenced by the nature of the substituent on the nitrogen atom and the aromatic ring. Comparative studies often focus on how these modifications alter the compound's stability, electrophilicity, and propensity to undergo specific reaction pathways.

For example, N-hydroxybenzimidoyl chlorides are primarily used to generate nitrile oxides for cycloaddition reactions. researchgate.net In contrast, N-alkoxybenzimidoyl chlorides have been explored for their ability to generate alkoxyl radicals under photocatalytic conditions. sioc.ac.cn This difference in reactivity highlights the critical role of the N-substituent (hydroxy vs. alkoxy).

Furthermore, within the class of N-alkoxybenzimidoyl chlorides, the electronic properties of substituents on the benzoyl ring dictate their suitability for radical generation. Research has shown that derivatives with electron-withdrawing groups, such as 4-cyano, are effective radical precursors under photoredox conditions, whereas unsubstituted or electron-rich analogues (e.g., 4-methoxy) are unreactive under the same conditions. sioc.ac.cn This comparison underscores the importance of the aromatic substituent in tuning the redox potential and, consequently, the reactivity of the imidoyl chloride.

Structure-Reactivity Relationship Exploration within Analogues

The relationship between the molecular structure of N-hydroxybenzimidoyl chloride analogues and their chemical reactivity is a key area of investigation. The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the reactivity of the imidoyl chloride functional group.

In the context of N-alkoxybenzimidoyl chlorides used as alkoxyl radical precursors, a clear structure-reactivity relationship has been established. The introduction of an electron-withdrawing group at the para-position of the benzoyl moiety is essential for the desired reactivity under photoredox catalysis. sioc.ac.cn This is because the electron-withdrawing group lowers the reduction potential of the molecule, facilitating the single-electron reduction that initiates the fragmentation to an alkoxyl radical. sioc.ac.cn The table below summarizes the observed reactivity of different N-alkoxybenzimidoyl chlorides. sioc.ac.cn

Substituent at 4-positionElectron-donating/withdrawing natureReactivity in Photocatalytic Radical Generation
Methoxy (–OCH₃)Electron-donatingNo conversion
Hydrogen (–H)NeutralNo conversion
Cyano (–CN)Electron-withdrawingProduct formation observed

This data clearly demonstrates that a sufficiently electron-deficient aromatic system is required to enable the photocatalytic generation of alkoxyl radicals from this class of compounds. This principle allows for the rational design of reagents with tunable redox potentials for specific synthetic applications. sioc.ac.cn

Exploration of N-Hydroxyimidate Salts as Reaction Precursors

N-Hydroxyimidate salts, specifically benzohydroxamate salts, serve as important precursors in the synthesis of N-phenoxybenzamide, which can then be converted to the corresponding imidoyl chloride. orgsyn.org One synthetic strategy involves the one-step arylation of benzohydroxamic acid. In this procedure, the benzohydroxamic acid is first deprotonated with a base like potassium tert-butoxide to form the corresponding hydroxamate salt. orgsyn.org This salt is then subjected to arylation with a diphenyliodonium (B167342) salt to yield N-phenoxybenzamide. orgsyn.org

This N-phenoxybenzamide intermediate can subsequently undergo deoxy-chlorination using a reagent such as phosphorus pentachloride (PCl₅) to afford the target (Z)-N-phenoxybenzimidoyl chloride. orgsyn.org The use of the pre-formed salt in the initial arylation step is crucial for the formation of the N-O bond, which is a key structural feature of the final product's precursor. This multi-step sequence, starting from a hydroxamic acid and proceeding through its salt, represents a viable pathway to access N-alkoxy and N-aryloxy imidoyl chlorides. orgsyn.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations

The imidoyl chloride functionality is a reactive handle amenable to a variety of transformations. A significant future direction lies in the development of novel catalytic systems to control its reactivity and enable new bond formations. Drawing parallels from related N-alkoxybenzimidoyl chlorides, photoredox catalysis presents a promising approach. sioc.ac.cnacs.org For instance, systems utilizing iridium or ruthenium-based photocatalysts could be designed to generate reactive radical intermediates from N-Hydroxy-4-phenoxybenzimidoyl Chloride under mild conditions. These intermediates could then participate in a range of reactions, such as cross-coupling, C-H functionalization, and addition to alkenes, that are otherwise challenging to achieve.

Furthermore, the development of transition-metal catalytic cycles beyond palladium-catalyzed cross-couplings is a key area for exploration. Catalysts based on earth-abundant metals like copper, nickel, and iron could offer more sustainable and economical alternatives for transformations such as aminations, etherifications, and cyanations involving the imidoyl chloride moiety. The design of ligands that can stabilize the metallic center and facilitate the desired bond-forming steps will be crucial for the success of these new catalytic systems.

Asymmetric Synthesis Approaches

The introduction of chirality is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For this compound, the development of asymmetric transformations represents a significant and valuable research goal. A promising strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the imidoyl chloride group.

One potential avenue is the enantioselective substitution of the chloride atom. Research on other imidoyl chlorides has shown that chiral phase-transfer catalysts can be employed to achieve enantioselective substitution reactions. rsc.org This methodology could be adapted to this compound for the synthesis of optically active ketimines, which are valuable precursors to chiral amines and other nitrogen-containing compounds. rsc.org Additionally, asymmetric catalytic reactions that functionalize the phenoxy or benzoyl portions of the molecule, where the N-hydroxy-imidoyl chloride moiety acts as a directing group, could provide another layer of stereochemical control. The development of chiral Lewis acids or organocatalysts that can interact with the substrate in a stereodefined manner will be instrumental in achieving high levels of enantioselectivity.

Integration into Flow Chemistry Methodologies

The synthesis and manipulation of reactive intermediates like imidoyl chlorides often present challenges in traditional batch processing due to issues with stability, exothermicity, and safety. wikipedia.org Flow chemistry offers a powerful solution to these problems by providing precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comnih.govillinois.edu Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a key future direction.

A flow-based approach would enable the in situ generation of this compound from its corresponding amide precursor, followed immediately by its reaction with a nucleophile or coupling partner in a subsequent reactor. mdpi.com This "telescoped" synthesis would minimize the handling of the potentially unstable imidoyl chloride and allow for safer scale-up. nih.gov Furthermore, the enhanced mixing and heat transfer characteristics of flow reactors could lead to improved yields and selectivities compared to batch methods. illinois.edu The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. vapourtec.com

Exploration of Photo- and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. This compound possesses electronic properties that could make it a suitable substrate for photo- and electrocatalytic transformations.

In the realm of photocatalysis, the N-O bond of the hydroxamic acid derivative could be targeted for cleavage under photoredox conditions to generate iminyl radicals. These highly reactive species can participate in a variety of synthetically useful transformations, including cyclizations, hydrogen atom transfer reactions, and intermolecular additions. The phenoxy group's electronic properties could be tuned to modulate the redox potential of the molecule, making it more amenable to single-electron transfer processes. sioc.ac.cnacs.org

Electrocatalysis provides another avenue for activating this compound. By applying an electrical potential, it may be possible to induce the reduction or oxidation of the imidoyl chloride moiety, leading to the formation of reactive intermediates without the need for chemical redox agents. For example, electrochemical reduction could generate a radical anion that could subsequently undergo fragmentation or coupling reactions. This approach aligns with the principles of green chemistry by minimizing waste and utilizing electricity as a clean reagent.

Advanced Mechanistic Interrogations and Spectroscopic Characterization

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. For this compound, advanced mechanistic studies will be essential to unlock its full synthetic potential. Techniques such as in situ IR and NMR spectroscopy can be employed to monitor the formation and consumption of intermediates, providing valuable insights into reaction kinetics and pathways.

Computational modeling, including Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating the electronic structure of this compound and its transition states in various reactions. These theoretical studies can help to predict reactivity, rationalize stereochemical outcomes, and guide the design of new catalysts and reaction conditions. The combination of experimental and computational approaches will provide a comprehensive picture of the chemical behavior of this versatile compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Hydroxy-4-phenoxybenzimidoyl Chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxylamine derivatives and phenoxy-substituted benzoyl chlorides. Key steps include:

  • Substitution : Use nucleophilic agents (e.g., hydroxylamine) under anhydrous conditions to avoid hydrolysis of the imidoyl chloride group.
  • Oxidation/Reduction : Optimize stoichiometry of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to control intermediate formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane) to isolate high-purity product .

Q. What safety protocols are essential for handling This compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Use respirators in poorly ventilated areas .
  • Storage : Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent moisture-induced degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of This compound derivatives?

  • Methodological Answer :

  • Comparative Assays : Standardize bioactivity tests (e.g., IC₅₀ measurements in anticancer studies) across cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Modify the phenoxy group (e.g., electron-withdrawing substituents) and evaluate changes in binding affinity using molecular docking simulations .
  • Meta-Analysis : Cross-reference data from high-throughput screening (HTS) libraries and peer-reviewed studies to identify outliers .

Q. Which analytical techniques are most effective for characterizing This compound purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ solvent) and high-resolution mass spectrometry (HRMS, ESI+ mode) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% humidity) via LC-MS to identify hydrolytic byproducts .

Q. How does the phenoxy substituent’s electronic profile influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Mechanistic Studies : Perform kinetic experiments with varying nucleophiles (e.g., amines, thiols) to correlate reaction rates with Hammett σ values of substituents .
  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals (FMOs) of the phenoxy group .
  • Comparative Analysis : Contrast reactivity with analogs (e.g., N-Hydroxy-4-(trifluoromethyl)benzimidoyl Chloride) to isolate electronic vs. steric effects .

Q. What environmental impact assessment strategies are recommended for This compound?

  • Methodological Answer :

  • Degradation Pathways : Investigate hydrolytic and photolytic degradation using LC-MS/MS to identify persistent intermediates .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and bioaccumulation studies in model aquatic ecosystems .
  • Regulatory Compliance : Align with REACH guidelines for hazard classification and disposal protocols .

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